2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
説明
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-3-36-23-14-12-22(13-15-23)33-28(35)27-26(24(17-30-27)20-9-5-4-6-10-20)32-29(33)37-18-25(34)31-21-11-7-8-19(2)16-21/h4-17,30H,3,18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWGCMKLLOVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure features a pyrrolopyrimidine core, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound can interact with various cellular receptors, potentially altering signaling pathways associated with growth and apoptosis.
- DNA/RNA Interaction : It may bind to nucleic acids, affecting gene expression and replication processes.
Biological Activity and Therapeutic Applications
Research has demonstrated that pyrrolopyrimidine derivatives exhibit a broad spectrum of biological activities, including:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions designed to construct the pyrrolopyrimidine core and introduce functional groups. Key steps include:
- Formation of the Pyrrolopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Introduction of the ethoxyphenyl and m-tolyl groups through substitution reactions.
Comparative Analysis
A comparison with other pyrrolopyrimidine derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on specific substitutions and modifications.
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| Compound A | 6.9 μM | CDK inhibition |
| Compound B | 12.8 μM | Apoptosis induction |
| 2-((3-(4-Ethoxyphenyl)... | TBD | Enzyme inhibition |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a family of pyrrolo[3,2-d]pyrimidine derivatives with variations in substituents at key positions. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
*Molecular weights estimated from analogous structures.
Key Findings from Structural Analysis
Substituent Effects on Solubility and Bioactivity: The 4-ethoxyphenyl group in the target compound and its o-/p-tolyl analogs introduces moderate polarity compared to the 3,4-dichlorophenyl () and 4-chlorophenyl () groups, which are more electronegative and may enhance binding to hydrophobic pockets .
Hydrogen Bonding and Crystallography :
- The thioacetamide linker in the target compound and its analogs can participate in hydrogen bonding via the carbonyl oxygen and NH groups, as observed in related structures (e.g., ). Crystallographic studies using SHELX software () suggest that such interactions stabilize molecular conformations critical for activity .
Synthetic Pathways :
- Synthesis of these compounds typically involves:
- Cyclocondensation to form the pyrrolopyrimidine core.
- Thioether formation via nucleophilic substitution (e.g., coupling 2-mercapto derivatives with halogenated acetamides) .
- The 3-butyl and 3,4-dichlorophenyl analog () highlights the use of alkylation and chlorination steps to introduce diverse substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
